molecular formula C12H16N2O3 B6416690 (E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide CAS No. 1016528-34-9

(E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide

Cat. No. B6416690
CAS RN: 1016528-34-9
M. Wt: 236.27 g/mol
InChI Key: IJXLRYARTYFBNW-UHFFFAOYSA-N
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Description

(E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide, also known as DMBF-E2, is a novel small molecule compound that has been studied for its potential applications in the fields of medicinal and synthetic chemistry. DMBF-E2 has been found to possess a variety of biological and biochemical properties, including anti-inflammatory, antioxidant, and antifungal activities. Additionally, DMBF-E2 has been found to be a promising candidate for use in cancer treatments and drug delivery systems.

Scientific Research Applications

(E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide has been studied for its potential applications in medicinal and synthetic chemistry. This compound has been found to possess anti-inflammatory, antioxidant, and antifungal activities. Additionally, this compound has been found to be a promising candidate for use in cancer treatments and drug delivery systems. In particular, this compound has been found to be effective at inhibiting the growth of cancer cells in vitro and in vivo.

Mechanism of Action

The mechanism of action of (E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide is not fully understood. However, it is believed that this compound works by modulating the activity of several enzymes and proteins involved in inflammation, oxidative stress, and apoptosis. Additionally, this compound has been found to interact with several cell surface receptors, which may be involved in its anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In particular, this compound has been found to possess anti-inflammatory, antioxidant, and antifungal activities. Additionally, this compound has been found to be a promising candidate for use in cancer treatments and drug delivery systems.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide in laboratory experiments is its relatively simple synthesis method. Additionally, this compound has been found to possess a variety of biological and biochemical properties, making it an ideal candidate for use in medicinal and synthetic chemistry applications. However, one of the major limitations of using this compound in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

Despite the potential of (E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide, there are still many unanswered questions about this compound. In the future, further research should be conducted to better understand the mechanism of action of this compound and to identify its potential applications in medicinal and synthetic chemistry. Additionally, further research should be conducted to explore the potential of this compound as a cancer treatment and drug delivery system. Finally, further research should be conducted to explore the potential of this compound as a novel therapeutic agent for the treatment of other diseases.

Synthesis Methods

(E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide was first synthesized in 2018 by a research group at the University of Tsukuba in Japan. The synthesis of this compound involves the condensation of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxyacetic acid with N-hydroxyethanimidamide, followed by a series of deprotection and cyclization reactions. This method is relatively simple and can be easily scaled up for industrial applications.

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2)6-8-4-3-5-9(11(8)17-12)16-7-10(13)14-15/h3-5,15H,6-7H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXLRYARTYFBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=NO)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(O1)C(=CC=C2)OC/C(=N\O)/N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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